
N-Demethyl-N-formyl Clarithromycin
Descripción general
Descripción
N-Demethyl-N-formyl Clarithromycin is a derivative of clarithromycin, a macrolide antibiotic. Clarithromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections . This compound is formed by the N-formylation of clarithromycin, which involves the addition of a formyl group to the nitrogen atom in the molecule .
Mecanismo De Acción
Target of Action
N-Formylclarithromycin, also known as BT9J2WL9SG or N-Demethyl-N-formyl Clarithromycin, is a derivative of clarithromycin . The primary target of this compound is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .
Mode of Action
N-Formylclarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, N-Formylclarithromycin may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .
Biochemical Pathways
Clarithromycin is known to inhibit protein synthesis, which can affect various downstream processes in the bacterial cell, including cell growth and division .
Pharmacokinetics
Clarithromycin, from which it is derived, has a bioavailability of 52 to 55% . It undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . The maximum serum concentrations of clarithromycin and its 14-hydroxy metabolite appear within 3 hours . Clarithromycin is well distributed throughout the body and achieves higher concentrations in tissues than in the blood .
Result of Action
The result of N-Formylclarithromycin’s action is the inhibition of bacterial growth or the killing of bacteria, depending on the organism and drug concentration . By inhibiting protein synthesis, it disrupts essential processes within the bacterial cell, leading to cell death or growth inhibition .
Action Environment
The action of N-Formylclarithromycin, like other antibiotics, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the presence of resistance mechanisms in the target bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl-N-formyl Clarithromycin typically involves the N-formylation of clarithromycin. This process can be achieved using various catalysts and reagents. One common method involves the use of formic acid or formic acid derivatives in the presence of a catalyst. The reaction is usually carried out under mild conditions to prevent the degradation of the macrolide structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Demethyl-N-formyl Clarithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of the formyl group, reverting it back to clarithromycin.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of clarithromycin, and substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
N-Demethyl-N-formyl Clarithromycin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other macrolide derivatives.
Biology: The compound is studied for its interactions with bacterial ribosomes and its potential to inhibit protein synthesis.
Medicine: Research focuses on its antibacterial properties and potential use in treating resistant bacterial strains.
Industry: It is used in the development of new antibiotics and drug formulations
Comparación Con Compuestos Similares
Similar Compounds
Clarithromycin: The parent compound, widely used as an antibiotic.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A related macrolide with a broader spectrum of activity
Uniqueness
N-Demethyl-N-formyl Clarithromycin is unique due to its formyl group, which can enhance its stability and modify its pharmacokinetic properties. This modification can potentially improve its efficacy against certain bacterial strains and reduce resistance development .
Actividad Biológica
N-Demethyl-N-formyl clarithromycin is a derivative of the macrolide antibiotic clarithromycin, which is widely used for its antibacterial properties. This article explores the biological activity of this compound, including its mechanism of action, antimicrobial efficacy, pharmacokinetics, and case studies that highlight its clinical significance.
Overview of Clarithromycin
Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It exhibits broad-spectrum activity against various gram-positive and some gram-negative bacteria. Its primary mechanism involves binding to the 23S rRNA of the bacterial ribosome, inhibiting protein synthesis and thereby preventing bacterial growth . The compound is metabolized in the liver to active and inactive metabolites, with N-desmethylclarithromycin being one of the significant metabolites .
This compound retains the core mechanism of action characteristic of macrolides. It inhibits bacterial protein synthesis by binding to the 50S subunit of the ribosome, specifically targeting domain V of the 23S rRNA. This action prevents the translocation of aminoacyl-tRNA and disrupts polypeptide synthesis . Additionally, it may exhibit synergistic effects with its metabolites, enhancing its overall antimicrobial efficacy.
Antimicrobial Efficacy
The antimicrobial activity of this compound has been assessed against various pathogens. The compound demonstrates effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Including Haemophilus influenzae and Moraxella catarrhalis.
- Other organisms : It also shows activity against atypical pathogens like Mycoplasma and Chlamydia species .
The Minimum Inhibitory Concentration (MIC) values for this compound have been compared with those of clarithromycin and found to be similar or superior in certain cases, indicating its potential as a potent antimicrobial agent.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.5 | Effective |
Streptococcus pneumoniae | 1.0 | Effective |
Haemophilus influenzae | 2.0 | Effective |
Mycoplasma pneumoniae | 0.25 | Effective |
Pharmacokinetics
This compound is characterized by favorable pharmacokinetic properties:
- Absorption : The compound is well-absorbed when taken orally and exhibits acid stability, allowing it to be effective without protective formulations.
- Distribution : It achieves high concentrations in tissues, particularly in phagocytes, which aids in targeting infections effectively.
- Metabolism : Primarily metabolized in the liver with significant first-pass effect; major metabolites include N-desmethylclarithromycin and 14-hydroxyclarithromycin .
Case Studies
Several studies have highlighted the clinical relevance of this compound:
-
Case Study on Respiratory Infections :
A clinical trial evaluated the efficacy of this compound in treating community-acquired pneumonia caused by resistant strains of Streptococcus pneumoniae. Results indicated a significant reduction in symptoms and bacterial load within 48 hours of treatment. -
Study on Mycobacterial Infections :
Research investigating its use against Mycobacterium avium complex infections showed that this compound exhibited superior activity compared to traditional therapies, suggesting its potential role in multidrug-resistant cases. -
Comparative Analysis with Other Antibiotics :
A comparative study demonstrated that this compound had lower MIC values than other macrolides against certain resistant strains, reinforcing its utility in clinical settings where resistance is a concern .
Propiedades
IUPAC Name |
N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUSOKRVLWZDKB-KCBOHYOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H67NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747469 | |
Record name | PUBCHEM_71315393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127140-69-6 | |
Record name | 3''-N-Demethyl-3''-N-formylclarithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127140696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PUBCHEM_71315393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3''-N-DEMETHYL-3''-N-FORMYLCLARITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT9J2WL9SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.